molecular formula C8H5F3I2O B2554854 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene CAS No. 1356113-92-2

1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene

Cat. No.: B2554854
CAS No.: 1356113-92-2
M. Wt: 427.931
InChI Key: XBMZQHBOGXDLDX-UHFFFAOYSA-N
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Description

1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F3I2O It is characterized by the presence of two iodine atoms, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene typically involves the iodination of 2-methoxy-5-(trifluoromethyl)benzeneIndustrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the trifluoromethyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Scientific Research Applications

1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the iodine atoms and trifluoromethyl group influence the reactivity and selectivity of the compound. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,3-diiodo-2-methoxy-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3I2O/c1-14-7-5(12)2-4(3-6(7)13)8(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMZQHBOGXDLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3I2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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